2(3H)-Furanone, dihydro-4-methylene-
Description
Historical Context and Significance within Natural Product Chemistry
The α-methylene-γ-butyrolactone moiety is a vital substructural unit present in over 5,800 known natural products. thieme-connect.com It is a defining feature of sesquiterpene lactones, a large and diverse class of secondary metabolites abundant in plants, particularly from the Asteraceae family. researchgate.net These compounds have been used in traditional medicine for centuries to treat various ailments. researchgate.net
A historically significant compound in this class is Tulipalin A, which was identified in 1969 as the allergenic agent responsible for a condition known as “Tulip Fingers,” an occupational contact dermatitis affecting individuals who frequently handle tulip bulbs. thepipettepen.comnih.gov This discovery highlighted the potent biological activity of this relatively simple molecule and spurred further investigation into its chemical properties. thepipettepen.com The natural function of Tulipalin A is believed to be a defense mechanism for the plant, produced from its precursor, tuliposide A, in response to tissue damage. thepipettepen.comwikipedia.org The study of these natural products has been crucial in understanding structure-activity relationships and has established them as privileged scaffolds in medicinal chemistry. nih.govnih.gov
Nomenclature Conventions in Academic Literature: 2(3H)-Furanone, dihydro-4-methylene- / α-Methylene-γ-Butyrolactone / Tulipalin A
The compound is known by several names in scientific literature, reflecting its chemical structure and historical discovery. The systematic IUPAC name is 3-Methylideneoxolan-2-one . wikipedia.org However, it is commonly referred to as α-Methylene-γ-butyrolactone , a semi-systematic name that clearly describes the key functional groups: a γ-butyrolactone ring with a methylene (B1212753) group at the α-position relative to the carbonyl. It is also widely known by its trivial name, Tulipalin A , after its initial isolation from tulips. wikipedia.org
Table 1: Compound Identification and Nomenclature
| Identifier | Value |
|---|---|
| Systematic IUPAC Name | 3-Methylideneoxolan-2-one |
| Preferred IUPAC Name | 3-Methylideneoxolan-2-one wikipedia.org |
| Common Name | α-Methylene-γ-butyrolactone wikipedia.org |
| Other Names | 2(3H)-Furanone, dihydro-4-methylene-; Tulipalin A; Tulipane |
| CAS Registry Number | 547-65-9 wikipedia.org |
| Molecular Formula | C₅H₆O₂ wikipedia.org |
| Molar Mass | 98.10 g·mol⁻¹ wikipedia.org |
Relevance of the α-Methylene-γ-Lactone Moiety in Organic Synthesis and Bioactivity
The significance of the α-methylene-γ-lactone moiety stems directly from its chemical structure, specifically the α,β-unsaturated carbonyl system. thieme-connect.com
Bioactivity: The biological activity of this class of compounds is largely attributed to the exocyclic α-methylene group conjugated with the lactone's carbonyl. This arrangement functions as a reactive Michael acceptor, making it susceptible to nucleophilic attack. nih.govresearchgate.net In biological systems, this reactivity allows the compound to form irreversible covalent bonds with biological nucleophiles, most notably the thiol groups of cysteine residues within proteins and enzymes. researchgate.netmdpi.comnih.gov This covalent modification can alter protein function, leading to a wide spectrum of biological effects. nih.gov
Research has demonstrated that this mechanism underlies various activities, including:
Allergenic Effects: As seen with Tulipalin A, the reaction with skin proteins can trigger an immune response, leading to contact dermatitis. thepipettepen.comnih.gov
Antimicrobial and Antifungal Activity: Many natural and synthetic α-methylene-γ-butyrolactones exhibit potent activity against various microbes and fungi, such as Colletotrichum lagenarium and Botrytis cinerea. nih.govresearchgate.netnih.gov
Anti-inflammatory Effects: The alkylation of key proteins in inflammatory signaling pathways, such as the NF-κB pathway, is a proposed mechanism for the anti-inflammatory properties of some sesquiterpene lactones. mdpi.com
Insecticidal Properties: Tulipalin A has shown a broad spectrum of insecticidal activity against several agricultural pests, including various thrips species. nih.gov
The presence of the α-methylene-γ-lactone moiety is considered essential for many of these activities. nih.govnih.gov
Organic Synthesis: The importance of α-methylene-γ-butyrolactones in natural products and medicinal chemistry has made their synthesis a major focus for organic chemists. thieme-connect.com The challenge of constructing this reactive moiety, often with specific stereochemistry, has driven the development of numerous innovative synthetic strategies. thieme-connect.comnih.gov Historically, methods like halolactonization were important. thieme-connect.com More recent decades have seen an expansion of synthetic tools, including:
Barbier-type Allylations: Using various metals like indium or chromium to construct the lactone core from aldehydes and bromomethylacrylic esters. thieme-connect.comnih.gov
Catalytic Asymmetric Syntheses: Development of enantioselective methods to produce specific chiral lactones, which is crucial as biological activity is often stereospecific. mdpi.comnih.gov
Tandem Reactions: Designing efficient, multi-step sequences that form the complex structure in a single pot, such as tandem allylboration/lactonization reactions. nih.gov
These synthetic advancements provide access to a wide range of both natural and novel α-methylene-γ-butyrolactones for further study. thieme-connect.comthieme-connect.com
Overview of Current Research Frontiers
Current research on 2(3H)-Furanone, dihydro-4-methylene- and related compounds is expanding into new and diverse fields, driven by the molecule's unique reactivity and renewable origins.
Advanced Organic Synthesis: The quest for more efficient, sustainable, and highly selective methods for synthesizing α-methylene-γ-butyrolactones continues to be an active area of research. thieme-connect.comnih.govthieme-connect.com This includes the development of new catalysts and reaction pathways to access structurally diverse analogues for biological screening. thieme-connect.commdpi.com
Medicinal and Agrochemical Chemistry: The α-methylene-γ-butyrolactone scaffold remains a valuable starting point for developing new therapeutic agents and agrochemicals. nih.govresearchgate.net Recent studies have focused on creating derivatives of Tulipalin A to combat crop-destroying pathogens, such as the fungus Valsa mali and the Tobacco Mosaic Virus. thepipettepen.comnih.gov By modifying the core structure, researchers aim to enhance potency and selectivity for specific biological targets. nih.gov
Polymer and Materials Science: A significant new frontier is the use of Tulipalin A as a bio-based monomer for the creation of sustainable polymers. thepipettepen.comfrontiersin.org Derived from renewable biomass, it offers an alternative to fossil fuel-based monomers like methyl methacrylate (B99206). frontiersin.org Research is focused on various polymerization techniques, including reversible-deactivation radical polymerizations (RDRP), to produce well-defined polymers with unique properties, such as high glass transition temperatures. frontiersin.org Furthermore, the lactone ring in the resulting polymer can be opened to create hydroxyl-functionalized polymers, which serve as platforms for creating new engineered materials. google.com
Biotechnology and Sustainable Production: To meet potential future demand for Tulipalin A as a platform chemical, researchers are exploring fermentative production pathways. energy.gov Efforts are underway to engineer microbial strains that can produce the compound from lignocellulosic biomass, offering a potentially scalable and sustainable manufacturing process compared to extraction from plants or complex chemical synthesis. energy.gov
Structure
3D Structure
Properties
IUPAC Name |
4-methylideneoxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-5(6)7-3-4/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJRZYGDAMTOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486665 | |
| Record name | 2(3H)-Furanone, dihydro-4-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22195-18-2 | |
| Record name | 2(3H)-Furanone, dihydro-4-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Biotechnological Production Strategies
Elucidation of Natural Biosynthetic Pathways in Plant Systems
In plants such as tulips (Tulipa gesneriana) and Peruvian lilies (Alstroemeria), Tulipalin A is a defense compound. nih.govthepipettepen.com It is not stored directly but is rapidly synthesized from a precursor when the plant tissue is damaged. wikipedia.org
The primary, stable precursor to Tulipalin A in plants is Tuliposide A, a glucose ester of 4-hydroxy-2-methylenebutanoate. nih.govthe-hospitalist.org Tuliposides are stored within various plant tissues and are converted to the active Tulipalin A upon cellular damage. wikipedia.orggoogle.com
A more fundamental biosynthetic pathway leading to the formation of Tuliposide A has been identified, starting from γ-methyleneglutamate. google.com This pathway involves several key metabolic intermediates:
γ-Methyleneglutamate : The initial precursor in this proposed pathway. google.com
α-Methylene-γ-aminobutyrate : Formed from the decarboxylation of γ-methyleneglutamate. google.com
α-Methylenesuccinate semialdehyde : The result of an aminotransferase reaction. google.com
α-Methylene-γ-hydroxybutyrate : The direct aglycone precursor to Tuliposide A, formed by the reduction of the semialdehyde. google.com
| Compound Name | Role in Pathway | Source Reference |
|---|---|---|
| γ-Methyleneglutamate | Initial Precursor | google.com |
| α-Methylene-γ-aminobutyrate | Intermediate | google.com |
| α-Methylenesuccinate semialdehyde | Intermediate | google.com |
| α-Methylene-γ-hydroxybutyrate | Intermediate / Aglycone Precursor | google.com |
| Tuliposide A | Direct, stable precursor | wikipedia.orgnih.govgoogle.com |
The conversion of precursors into Tulipalin A is a multi-step enzymatic process. The final and most immediate step is the conversion of Tuliposide A. wikipedia.orgnih.gov However, the complete pathway from γ-methyleneglutamate involves a sequence of specific enzymes. google.com
Tuliposide-Converting Enzymes (TCEs) : These enzymes catalyze the conversion of tuliposides into their corresponding tulipalins. nih.govnih.gov Specifically, Tuliposide A-converting enzyme (TCEA) is a lactone-forming carboxylesterase that facilitates the intramolecular transesterification of 6-Tuliposide A to form Tulipalin A. nih.govnih.gov This conversion happens rapidly upon tissue wounding as a defense mechanism. wikipedia.orggoogle.com
γ-Methyleneglutamate Decarboxylase : This enzyme is responsible for the initial step in the pathway, converting γ-methyleneglutamate into α-methylene-γ-aminobutyrate. google.com
α-Methylene-γ-aminobutyrate Aminotransferase : This enzyme catalyzes the conversion of α-methylene-γ-aminobutyrate to α-methylenesuccinate semialdehyde. google.com
α-Methylene-γ-hydroxybutyrate Dehydrogenase : This dehydrogenase reduces α-methylenesuccinate semialdehyde to form α-methylene-γ-hydroxybutyrate. google.com
Glucosyltransferases : An α-methylene-γ-hydroxybutyrate/UDP-glucose glucosyltransferase catalyzes the glucosylation of α-methylene-γ-hydroxybutyrate to form the stable storage compound, Tuliposide A. google.com
The genes encoding the key enzymes for Tulipalin A biosynthesis have been isolated and identified, primarily from Alstroemeria caryophylla. google.com Research has led to the cloning of genes for γ-methyleneglutamate decarboxylase, α-methylene-γ-aminobutyrate aminotransferase, α-methylene-γ-hydroxybutyrate dehydrogenase, and α-methylene-γ-hydroxybutyrate/UDP-glucose glucosyltransferase. google.com
Furthermore, a specific cDNA, designated TgTCEA, which encodes the petal-specific Tuliposide A-converting enzyme, has been isolated from tulips (Tulipa gesneriana). nih.gov Transcription of TgTCEA was observed in all tulip tissues except for the bulbs, suggesting the presence of different isozymes in various parts of the plant. nih.gov
Engineered Biosynthetic Pathways and Biocatalytic Production
Due to the industrial potential of Tulipalin A as a bio-based monomer, significant research has focused on developing biotechnological production methods that are not reliant on plant extraction. nih.govgoogle.com
Engineered pathways have been designed to produce Tulipalin A from renewable feedstocks like isoprenyl acetate (B1210297) and itaconic acid. nih.govgoogle.com
From Isoprenyl Acetate : An artificial pathway has been proposed starting from isoprenyl acetate, a hemiterpenoid intermediate. nih.govengconfintl.org The key step is the selective terminal hydroxylation of isoprenyl acetate, catalyzed by bacterial alkane monooxygenases, to avoid unwanted epoxidation of the double bond. nih.govbiorxiv.org The resulting allylic alcohol undergoes further oxidation via a multi-enzyme cascade to form 4-acetoxy-2-methylene butyric acid, which then undergoes lactonization to yield Tulipalin A. nih.govengconfintl.org
From Itaconic Acid : A method for producing Tulipalin A from itaconic acid, a bio-based feedstock obtainable from sugar fermentation, has been developed. google.comresearchgate.net This pathway involves three main enzymatic steps:
Itaconic acid is first converted to an intermediate like itaconyl-CoA using enzymes such as Acyl-CoA synthetase or CoA-transferase. google.com
This intermediate is then reduced to itaconate semialdehyde by an oxidoreductase. google.com
Finally, an alcohol dehydrogenase reduces the semialdehyde to 2-methylene-4-ol-butyric acid, which can spontaneously cyclize to form Tulipalin A, although a lactonase can be used to catalyze this final step. google.com
| Parameter | Pathway from Isoprenyl Acetate | Pathway from Itaconic Acid |
|---|---|---|
| Starting Substrate | Isoprenyl Acetate | Itaconic Acid |
| Key Intermediate(s) | Allylic alcohol, 4-acetoxy-2-methylene butyric acid | Itaconyl-CoA, Itaconate semialdehyde, 2-methylene-4-ol-butyric acid |
| Key Enzyme Classes | Alkane Monooxygenase, Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Acyl-CoA Synthetase, Oxidoreductase, Alcohol Dehydrogenase, Lactonase (optional) |
| Source Reference | nih.govengconfintl.org | google.comresearchgate.net |
A major challenge in the biocatalytic production of Tulipalin A is the efficiency of the enzymes involved. nih.gov Enzyme engineering has been crucial for optimizing these artificial pathways.
For the pathway starting from isoprenyl acetate, bacterial alkane monooxygenases (AlkB) were identified as superior to fungal peroxygenases because they selectively catalyze the desired terminal hydroxylation without forming unwanted byproducts. nih.govbiorxiv.org However, the natural activity of these membrane-bound enzymes was low. acib.at Through protein engineering, which involved creating structural models using de novo prediction and performing site-directed mutagenesis on the active-site cavity, researchers significantly enhanced the enzyme's performance. nih.govengconfintl.org This combination of protein and cell engineering increased the specific activity of the alkane monooxygenase by six-fold, reaching 1.83 U gcdw⁻¹, a crucial step toward making the fermentative production of Tulipalin A feasible. nih.govbiorxiv.orgresearchgate.net
Recombinant Organism Development for Bioconversion (e.g., Escherichia coli, yeast)
The development of recombinant microorganisms, particularly the bacterium Escherichia coli and various yeast species, presents a promising avenue for the biotechnological production of furanone compounds. While direct research on the heterologous production of 2(3H)-Furanone, dihydro-4-methylene-, is limited, extensive studies on structurally similar and commercially significant furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), provide a solid framework for potential bioconversion strategies. These studies highlight the feasibility of using genetically engineered microbes as whole-cell catalysts.
Metabolic engineering of both E. coli and yeast has been successfully employed to produce a variety of valuable compounds, including biofuels, chemicals, and pharmaceuticals. nih.govnih.govmdpi.com These platforms are attractive due to their well-characterized genetics, rapid growth, and the availability of advanced synthetic biology tools that facilitate the design-build-test-learn cycle of metabolic engineering. nih.govresearchgate.net
E. coli is a versatile and widely used host for the heterologous expression of biosynthetic pathways. nih.gov Its rapid growth and simple cultivation requirements make it an ideal candidate for producing high-value chemicals. nih.gov Research has demonstrated the successful expression of plant and yeast genes in E. coli for the synthesis of furanone compounds.
A notable example is the production of HDMF, a key flavor compound in strawberries. The gene encoding the enone oxidoreductase (FaQR) from strawberry (Fragaria × ananassa) was functionally expressed in E. coli. nih.gov The recombinant E. coli cells were able to catalyze the formation of HDMF from its precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone. nih.gov This demonstrates the potential for using E. coli to express enzymes from plant sources for the targeted synthesis of furanones.
Similarly, an aldehyde reductase encoded by the gene YNL134C from Saccharomyces cerevisiae, responsible for HEMF production, was heterologously expressed in E. coli. researchgate.net The purified recombinant enzyme successfully catalyzed the formation of HEMF, confirming the functionality of the yeast enzyme in a bacterial system. researchgate.net These findings suggest that genes from a variety of organisms can be expressed in E. coli to produce specific furanone structures.
The table below summarizes key research findings on the production of related furanone compounds in recombinant E. coli.
| Compound | Recombinant Organism | Expressed Gene(s) | Gene Source | Key Findings |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Escherichia coli | FaQR (enone oxidoreductase) | Fragaria × ananassa (strawberry) | Functional expression of the plant enzyme in E. coli catalyzed the formation of HDMF. nih.gov |
| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Escherichia coli | YNL134C (aldehyde reductase) | Saccharomyces cerevisiae (yeast) | The heterologously expressed and purified yeast enzyme catalyzed HEMF formation. researchgate.net |
Yeast, particularly Saccharomyces cerevisiae and Zygosaccharomyces rouxii, are also powerful platforms for metabolic engineering and the production of secondary metabolites. nih.govnih.gov They offer advantages such as being generally recognized as safe (GRAS) and robustness in industrial fermentation processes. nih.govmdpi.com
The biosynthesis of furanones has been studied in yeast, with some species naturally producing these compounds during fermentation. nih.gov For instance, Zygosaccharomyces rouxii is known to form HDMF and HEMF during the fermentation of soy sauce. nih.gov
Metabolic engineering has been applied to enhance the production of these compounds in yeast. In Saccharomyces cerevisiae, the multicopy expression of the endogenous aldehyde reductase gene YNL134C led to a significant increase in HEMF productivity. researchgate.net Conversely, the knockout of this gene resulted in decreased HEMF production, confirming its role in the biosynthetic pathway. researchgate.net
Further research into the production of HEMF in S. cerevisiae has identified that managing the intracellular concentration of acetaldehyde (B116499) is a key factor. Deletion of the ADH1 gene, which is involved in the catabolism of acetaldehyde, has been shown to enhance HEMF production in both S. cerevisiae and Z. rouxii. nih.gov This highlights the importance of redirecting metabolic fluxes towards the desired product.
The table below details research findings on the production of related furanone compounds in recombinant yeast.
| Compound | Recombinant Organism | Genetic Modification | Key Findings |
| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Saccharomyces cerevisiae | Multicopy expression of YNL134C | Increased HEMF productivity. researchgate.net |
| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Saccharomyces cerevisiae | Gene knockout of YNL134C | Decreased HEMF productivity. researchgate.net |
| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Zygosaccharomyces rouxii | Deletion of ADH1 gene | Effective production of HEMF due to acetaldehyde accumulation. nih.gov |
These studies on HDMF and HEMF provide a clear roadmap for the development of recombinant E. coli and yeast strains for the bioconversion of precursors into 2(3H)-Furanone, dihydro-4-methylene-. The strategies would likely involve the identification and characterization of the specific enzymes responsible for its biosynthesis, followed by their expression in a suitable microbial host and subsequent optimization of metabolic pathways to enhance yield.
Synthetic Methodologies for α Methylene γ Butyrolactone Scaffold and Derivatives
Classical Chemical Synthesis Approaches
Traditional methods for synthesizing the α-methylene-γ-butyrolactone scaffold have been foundational, often involving multi-step sequences that are effective but can sometimes be limited by harsh conditions or the use of stoichiometric reagents.
Carboxylation and Formaldehyde Addition Reactions (e.g., Stiles' reagent methods)
A well-established two-step route to α-methylene-γ-butyrolactone involves the initial carboxylation of γ-butyrolactone at the α-position, followed by the introduction of the methylene (B1212753) group. google.com
One of the most effective reagents for the first step is methyl methoxymagnesium carbonate, commonly known as Stiles' reagent. rsc.org This reagent carboxylates γ-butyrolactone to produce the corresponding α-carboxy-γ-butyrolactone with high efficiency. google.comrsc.org The subsequent step involves a condensation reaction with formaldehyde, followed by dehydration, to install the exocyclic double bond. A variation of this step utilizes the Cope reaction for the introduction of the methylene group. rsc.org
An alternative approach involves reacting γ-butyrolactone with ethyl formate (B1220265) in the presence of a base to generate an α-formyl-γ-butyrolactone salt. google.com This intermediate is then treated with paraformaldehyde to yield the desired α-methylene-γ-butyrolactone. google.com These classical methods provide reliable access to the core structure without requiring a pre-existing methylene group in the starting materials. google.com
Table 1: Classical Carboxylation-Methylenation Routes
| Starting Material | Reagents | Intermediate | Key Transformation | Product | Citation |
|---|---|---|---|---|---|
| γ-Butyrolactone | 1. Methyl Methoxymagnesium Carbonate (Stiles' reagent) 2. Formaldehyde | α-Carboxy-γ-butyrolactone | Carboxylation followed by methylenation | α-Methylene-γ-butyrolactone | rsc.org, google.com |
Condensation Reactions with Aldehydes and Ketones
Condensation reactions provide a direct way to form carbon-carbon bonds and construct the lactone framework. The Reformatsky reaction is a classic example, involving the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orgorganic-chemistry.org To synthesize the α-methylene-γ-butyrolactone scaffold, this reaction is adapted by using an allylic halide. For instance, a zinc-mediated Barbier-type reaction between ethyl 2-(bromomethyl)acrylate and various aldehydes leads to the formation of γ-substituted α-methylene-γ-butyrolactones in a one-pot process. acs.org This method is notable for its efficiency, with near-quantitative conversions achieved in short reaction times under sonication. acs.org
Another powerful condensation method is the Baylis-Hillman reaction, which couples an activated alkene with an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org The resulting Baylis-Hillman adducts, which are densely functionalized allylic alcohols, serve as versatile precursors for α-methylene-γ-butyrolactones. researchgate.netscispace.com The transformation can proceed through various pathways, including an indium-mediated Barbier reaction followed by stereoselective lactonization. researchgate.net The reaction mechanism involves the addition of a nucleophilic catalyst to the activated alkene, creating a zwitterionic intermediate that then attacks the aldehyde. hsc.edu
Modern Synthetic Strategies
Contemporary synthetic methods focus on improving efficiency, selectivity, and atom economy. These strategies often employ catalysis and cascade reactions to construct complex molecules from simpler precursors in fewer steps.
Intramolecular Cyclization Reactions (e.g., Functionalized Allylsilanes)
Intramolecular cyclization offers a powerful strategy for constructing the γ-butyrolactone ring with high stereocontrol. These reactions involve a precursor molecule containing all the necessary atoms, which then cyclizes to form the target ring system.
A notable example is the Rh(I)-catalyzed intramolecular Alder-ene reaction. nih.gov This method allows for the highly enantioselective synthesis of functionalized α-methylene-γ-butyrolactones from appropriately substituted enyne precursors. The reaction proceeds with excellent yields and enantioselectivities (over 99% ee for many substrates), demonstrating its utility in asymmetric synthesis. nih.gov Another approach involves the palladium(II)-catalyzed intramolecular cyclization of alkynoates, which also provides enantioselective access to the lactone scaffold. elsevierpure.com Photoinduced intramolecular cyclization of allyl acrylates represents another novel route, proceeding via hydrogen atom transfer and diradical intermediates to form fully substituted spiro-γ-butyrolactones. rsc.org
Wittig-Horner Reactions for α-Methylene Group Formation
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a widely used and reliable method for forming alkenes, particularly for introducing the α-methylene group onto a pre-existing γ-butyrolactone core. nih.govwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org
To synthesize α-methylene-γ-butyrolactones, a common strategy involves using a γ-butyrolactone precursor that has been converted to an α-formyl or related carbonyl derivative. The phosphonate reagent, typically derived from triethyl phosphonoacetate, is deprotonated with a base (such as NaH or NaOMe) to form a nucleophilic ylide. wikipedia.orgorganic-chemistry.org This ylide then reacts with the carbonyl group on the lactone precursor. The reaction generally favors the formation of the more stable E-alkene due to steric factors in the transition state. organic-chemistry.org The resulting water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.org
Table 2: Horner-Wadsworth-Emmons Reaction for α-Methylenation
| Carbonyl Precursor | Phosphonate Reagent | Base | Key Transformation | Stereoselectivity | Citation |
|---|---|---|---|---|---|
| α-Formyl-γ-butyrolactone | Triethyl phosphonoacetate | NaH, NaOMe | Olefination | Predominantly E-isomer | organic-chemistry.org, wikipedia.org |
Multi-component and Cascade Reactions
Multi-component and cascade (or tandem) reactions are highly efficient processes that allow for the construction of complex molecular architectures in a single operation, minimizing waste and purification steps. semnan.ac.ir These strategies are particularly valuable for synthesizing libraries of substituted α-methylene-γ-butyrolactones. researchgate.net
One such approach is a zinc-mediated one-pot reaction that combines an allylation and a lactonization step. acs.org This method efficiently produces a variety of biomass-derived methylene butyrolactones from biorenewable aldehydes and ethyl 2-(bromomethyl)acrylate. acs.org Another elegant strategy involves a tandem allylboration/lactonization sequence. researchgate.netnih.gov This process uses readily available allylic boronates and benzaldehyde (B42025) derivatives with a chiral catalyst to assemble four different stereoisomers from the same starting materials, showcasing a kinetic resolution process. researchgate.netnih.gov
Cascade reactions enabled by cooperative catalysis, such as a Cu/Pd co-catalyzed allylic alkylation/aza-Prins cyclization, have been developed to synthesize complex spiroindolylpiperidine-γ-butyrolactone derivatives with excellent diastereoselectivity and enantioselectivity. chinesechemsoc.org Similarly, organocatalytic one-pot allylic alkylation-cyclization reactions provide access to densely functionalized α-methylene γ-butyrolactones. Enzymatic cascades have also been reported, using an enoate reductase and an alcohol dehydrogenase in a one-pot process to produce chiral γ-butyrolactones in high yield and enantioselectivity. acs.org
Chemoenzymatic and Biocatalytic Synthesis
Chemoenzymatic and biocatalytic approaches offer powerful strategies for the synthesis of the α-methylene-γ-butyrolactone scaffold, providing high selectivity under mild reaction conditions. These methods leverage the inherent specificity of enzymes to achieve transformations that are often challenging with conventional chemical reagents.
The introduction of hydroxyl groups into specific positions of the α-methylene-γ-butyrolactone scaffold and its parent structures can significantly influence biological activity. While direct enzymatic hydroxylation of the simple 2(3H)-Furanone, dihydro-4-methylene- scaffold is not extensively documented, studies on more complex, structurally related molecules like sesquiterpene lactones and other terpenoid lactones demonstrate the feasibility of this approach.
Microbial biotransformation is a key method for achieving such hydroxylations. Fungal strains, in particular, are adept at performing these reactions. For instance, fungi such as Aspergillus niger and Absidia cylindrospora have been used to hydroxylate unsaturated terpenoid lactones, often with high regioselectivity at allylic positions. mdpi.commdpi.com The biotransformation of vulgarin, a sesquiterpene lactone, by Aspergillus niger resulted in hydroxylated metabolites, showcasing the selective reduction of a carbonyl group to a hydroxyl group. mdpi.com Similarly, the biotransformation of parthenolide (B1678480) can yield hydroxyparthenolide. researchgate.net
Cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs) are two major classes of enzymes capable of catalyzing the challenging C-H bond hydroxylation. nih.govnih.gov These enzymes have been successfully employed for the regioselective hydroxylation of fatty acids, which subsequently cyclize to form γ- and δ-lactones. nih.govacs.orgresearchgate.net For example, UPOs can selectively hydroxylate the C4 and C5 positions of C8–C12 fatty acids, which then lactonize to the corresponding γ- and δ-lactones. nih.govacs.org This demonstrates the potential of these enzyme classes for the targeted hydroxylation of lactone precursors.
Table 1: Examples of Enzymatic Hydroxylation on Related Lactone Scaffolds
| Enzyme/Organism | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|
| Aspergillus niger | Vulgarin | 1-epi-tetrahydrovulgarin and other hydroxylated derivatives | Selective reduction and hydroxylation of a complex sesquiterpene lactone. | mdpi.com |
| Absidia cylindrospora AM336 | Unsaturated p-menthane (B155814) lactone | Allylic hydroxylactones | Demonstrated ability for regioselective allylic hydroxylation. | mdpi.com |
| Unspecific Peroxygenases (UPOs) | Octanoic and Decanoic acids | γ-Octalactone and γ-Decalactone | Selective in-chain hydroxylation at C4 leading to γ-lactone formation. | nih.govacs.org |
| Cytochrome P450 (CYP152B1) | Myristic acid (C14:0) | (S)-2-Hydroxytetradecanoic acid | Highly stereoselective hydroxylation at the α-position of a fatty acid precursor. | researchgate.net |
Enzymes are frequently integrated into multi-step chemical syntheses to introduce chirality and improve efficiency. A prominent application is the use of lipases for the kinetic resolution of racemic intermediates, which is a key step in the asymmetric synthesis of optically active α-methylene-γ-butyrolactones. nih.gov Lipases exhibit high enantioselectivity in the hydrolysis or transesterification of esters and alcohols, allowing for the separation of enantiomers.
For example, the kinetic resolution of racemic alcohols that serve as precursors to the lactone ring can be efficiently catalyzed by lipases such as Novozym 435 or Lipase PS from Penicillium roqueforti. These enzymes selectively acylate one enantiomer of the alcohol, leaving the other unreacted, thereby allowing for their separation and subsequent conversion into enantiomerically pure lactones. A second-order asymmetric transformation has been achieved using Lipase R from Penicillium roqueforti to convert 5-hydroxy-5H-furan-2-one to its corresponding acetate (B1210297) ester with 100% enantiomeric excess at 90% conversion, as the unreactive enantiomer racemizes in situ.
Furthermore, multi-enzyme cascades have been developed for the one-pot synthesis of chiral γ-butyrolactones. One such system employs an enoate reductase and an alcohol dehydrogenase in a consecutive sequence to produce chiral γ-butyrolactones from achiral starting materials with high yield and perfect enantioselectivity. nih.gov These chemoenzymatic strategies provide a practical route to chiral building blocks that are essential for creating advanced derivatives and for use in total synthesis of natural products. nih.govnih.gov
Synthesis of Structural Analogs and Derivatives
The synthesis of structural analogs of the α-methylene-γ-butyrolactone core is crucial for exploring its therapeutic potential and understanding how structural modifications affect biological activity.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds. For the α-methylene-γ-butyrolactone scaffold, SAR studies have been advanced by synthesizing a wide array of derivatives with substituents at various positions.
A significant body of research has focused on introducing substituents at the γ-position of the lactone ring. Studies have shown that adding aromatic substituents directly to the γ-position can enhance antifungal activity more effectively than alkyl groups. Further investigation into these aromatic derivatives revealed that the electronic properties of the substituent are important; ester derivatives with electron-withdrawing groups on the benzene (B151609) ring displayed better fungicidal activity. researchgate.net In another study, a series of 35 different α-methylene-γ-butyrolactones were prepared to investigate their allergenic properties. nih.gov
The synthesis of borylated α-methylene-γ-butyrolactone represents a novel approach to analog creation, allowing for a wide range of further derivatives through cross-coupling reactions. nih.gov These borylated compounds and their brominated precursors showed significant antipancreatic cancer activity, in some cases higher than the natural product parthenolide. nih.gov The core α-methylene-γ-butyrolactone moiety has also been identified as a key pharmacophore for anti-arthritic effects, with its electrophilicity being crucial for its activity in targeting the NF-κB pathway. researchgate.net
Table 2: SAR Studies on α-Methylene-γ-Butyrolactone Derivatives
| Derivative Type | Target Activity | Key SAR Finding | Reference |
|---|---|---|---|
| γ-Aromatic ester and ether derivatives | Antifungal | Electron-withdrawing groups on the benzene ring enhance fungicidal activity. | researchgate.net |
| Spiro-fused oxindole (B195798) derivatives | Anticancer (NF-κB inhibition) | The rigid spirocyclic system is critical for activity and improves stability compared to fused systems. | |
| Borylated and brominated derivatives | Anticancer (pancreatic) | Brominated precursors demonstrated significantly higher activity than the natural product parthenolide. | nih.gov |
| Heterocycle-substituted derivatives | Antifungal | Introduction of bulky and negatively charged groups was shown to favor antifungal activity. | |
| Various alkyl and aryl substituted lactones | Allergenic Contact Dermatitis | Cross-reactivity in guinea pigs depends on the overall size of the lactone derivative. | nih.gov |
Modifying the core heterocyclic structure of the γ-butyrolactone itself offers another avenue for creating novel analogs. This can involve replacing the oxygen atom with another heteroatom or fusing the lactone to other heterocyclic systems.
A significant modification is the conversion of the γ-butyrolactone to its corresponding γ-butyrolactam, where the ring oxygen is replaced by a nitrogen atom. This transformation alters the electronic properties and hydrogen bonding capabilities of the molecule. A bifurcated synthetic route has been developed that allows for the creation of spirolactams fused to either an α-methylene-γ-butyrolactone or an α-methylene-γ-butyrolactam from a common intermediate. This approach provides access to diverse molecular frameworks for biological screening.
Another major area of ring modification is the synthesis of spirocyclic compounds, where the γ-carbon of the lactone is a spiro center shared with another ring system. The fusion of the α-methylene-γ-butyrolactone moiety to an oxindole core has generated potent inhibitors of the NF-κB signaling pathway with anticancer activity. These spiro-fused systems offer a rigid and three-dimensional structure that can present the active α,β-unsaturated lactone in a specific orientation for optimal interaction with biological targets. One-pot metal-mediated domino reactions have been developed to rapidly generate libraries of these complex spirocyclic compounds.
Mechanistic Investigations of Biochemical and Cellular Activities
Identification of Cellular and Molecular Targets
The electrophilic nature of the α-methylene-γ-butyrolactone core enables it to form covalent bonds with nucleophilic biomolecules, leading to the identification of various cellular and molecular targets.
The primary mechanism of action for compounds containing the α-methylene-γ-butyrolactone moiety involves covalent modification of proteins. This reactivity has been leveraged in activity-based protein profiling (ABPP) to identify specific protein targets. Studies on a variety of natural and synthetic γ-butyrolactones have identified several classes of proteins that are targeted. nih.gov
Identified protein targets for γ-butyrolactone-containing compounds include enzymes involved in critical cellular processes such as:
Metabolism (e.g., dihydrolipoyl dehydrogenase, 6-phosphofructokinase) nih.gov
Bacterial cell wall biosynthesis (e.g., MurA1, MurA2) nih.gov
Protein folding (e.g., trigger factors) nih.gov
Inflammatory signaling pathways (e.g., IKKβ and RELA/p65 subunit of NF-κB) nih.gov
The interaction is typically a covalent adduction, which can lead to either inhibition or altered function of the target protein. nih.gov
Table 1: Examples of Protein Targets for α-Methylene-γ-butyrolactone Containing Compounds
| Protein Target | Cellular Function | Consequence of Interaction |
|---|---|---|
| IκB kinase β (IKKβ) | Inflammatory signaling | Inhibition of IκBα phosphorylation |
| RELA (p65) | Transcription factor (NF-κB) | Inhibition of DNA binding |
| Dihydrolipoyl dehydrogenase | Metabolism | Enzyme inhibition |
The covalent modification of enzymes by α-methylene-γ-butyrolactones almost invariably leads to inhibition of their catalytic function. The Michael addition reaction with nucleophilic residues in the enzyme's active site is the most common mechanism.
For instance, methylene (B1212753) blue, which is not a lactone but is a potent inhibitor, demonstrates how enzyme inhibition can be quantified. It acts as a potent, reversible inhibitor of monoamine oxidase A (MAO A). nih.gov While the interaction type is different, this highlights the principle of enzyme inhibition.
The α-methylene-γ-butyrolactone moiety is a known inhibitor of enzymes with reactive cysteine residues in their active sites. nih.gov This has been demonstrated for key enzymes in the NF-κB signaling pathway, such as IKKβ. nih.gov The covalent binding of the lactone to these enzymes disrupts their function and blocks downstream signaling.
There is less evidence for enzyme activation by these compounds; their reactivity generally predisposes them to be inhibitors.
Molecular Mechanisms of Bioactivity
The bioactivity of 2(3H)-Furanone, dihydro-4-methylene- and related compounds stems from their specific molecular interactions with cellular components, leading to the modulation of biological pathways.
The defining interaction for the bioactivity of α-methylene-γ-butyrolactones is the covalent modification of nucleophilic amino acid residues. The electrophilic carbon of the exocyclic methylene group is susceptible to attack by nucleophiles, most notably the sulfhydryl (mercapto) group of cysteine residues. nih.gov This forms a stable carbon-sulfur bond, effectively and often irreversibly modifying the protein. nih.gov
Well-characterized examples include the covalent modification of:
Cysteine 179 of IKKβ , which results in the inhibition of IκBα phosphorylation. nih.gov
Cysteine 38 of the RELA (p65) subunit of NF-κB , which inhibits its DNA binding activity. nih.gov
While covalent bonding is the primary mechanism, non-covalent interactions like hydrogen bonding can play a role in the initial binding and orientation of the lactone within the protein's active site before the covalent reaction occurs. The carbonyl group of the lactone ring can act as a hydrogen bond acceptor. nih.gov
The covalent adduction of the α-methylene-γ-butyrolactone moiety to an enzyme typically results in the inhibition of its catalytic activity. This occurs through several mechanisms:
Direct active site blockade: If the modified amino acid residue is within the catalytic site, the bulky lactone adduct can physically block substrate access.
Allosteric inhibition: Modification of a cysteine residue outside the active site can induce a conformational change in the enzyme that alters the geometry of the active site, reducing its catalytic efficiency.
Disruption of protein-protein interactions: Modification of surface-exposed cysteines can interfere with the binding of the enzyme to its protein substrates or regulatory partners.
An example of this is the inhibition of the IKK complex, where covalent modification of IKKβ prevents it from phosphorylating its substrate, IκBα, thereby blocking the entire canonical NF-κB pathway. nih.gov
By modulating the activity of signaling proteins and transcription factors, α-methylene-γ-butyrolactones can significantly influence gene expression.
The most studied effect is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB) . By covalently modifying and inhibiting IKKβ and the p65 subunit of NF-κB, these lactones prevent the nuclear translocation of p65 and its binding to DNA. nih.govnih.gov This leads to the downregulation of a wide array of NF-κB target genes, which are typically pro-inflammatory, including cytokines, chemokines, and adhesion molecules. nih.gov
Conversely, compounds with the α-methylene-γ-butyrolactone structure have been shown to induce the expression of cytoprotective genes through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) . nih.gov Dehydrocostus lactone, which contains this moiety, was found to promote the nuclear accumulation of Nrf2. nih.gov This leads to the increased expression of genes containing the Antioxidant Response Element (ARE) in their promoters, such as heme oxygenase-1 (HO-1), which protects cells from oxidative stress. nih.gov
Table 2: Summary of Effects on Gene Expression
| Transcription Factor | Effect of α-Methylene-γ-butyrolactone | Example of Modulated Genes | Cellular Outcome |
|---|---|---|---|
| NF-κB | Inhibition of DNA binding activity | IL-1β, TNF-α, various cytokines | Anti-inflammatory effect |
Effects on Cell Signaling Pathways
Research has shown that α-methylene-γ-butyrolactone and its derivatives can significantly interfere with key cell signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial in inflammation and immune responses.
The α-methylene-γ-butyrolactone moiety is a common feature in covalent modifiers that target the kinase IKKβ and the transcription factor RELA (p65), both of which are central to the NF-κB signaling cascade. nih.gov The compound can form covalent bonds with surface-exposed cysteine residues on these proteins. nih.gov Specifically, it has been shown to covalently modify RELA and IKKβ proteins, leading to the formation of stable high-molecular-weight complexes. nih.gov This interaction inhibits the phosphorylation of IκBα (the inhibitor of NF-κB), which in turn blocks the translocation of RELA into the nucleus. nih.gov
Isothermal titration calorimetry assays have determined a direct binding affinity between α-methylene-γ-butyrolactone and the recombinant human p65 protein, with a measured binding constant (K_D) of 8.47 ± 0.12 μmol/L. nih.gov This direct interaction disrupts the DNA binding activity of NF-κB, further inhibiting its function as a transcription factor. nih.gov Additionally, some derivatives have been found to inhibit matrix metalloproteinases (MMP)-1 and -2. biosynth.com
Alteration of Cellular Metabolism and metabolite Levels (e.g., Purine (B94841) Synthesis)
The compound has been observed to influence the metabolism of immune cells. Studies using Jurkat T cells and THP-1 monocytes treated with Tulipalin A revealed alterations in cellular metabolic processes. nih.gov Notably, changes in purine synthesis were observed in these immune cells upon exposure to the compound. nih.gov This suggests that α-methylene-γ-butyrolactone can modulate fundamental metabolic pathways essential for cell function and proliferation.
Specific Bioactivity Modalities (excluding direct clinical/adverse effects)
Beyond its effects on signaling and metabolism, α-methylene-γ-butyrolactone exhibits a range of specific biological activities, including antimicrobial and immunomodulatory properties.
Antimicrobial Properties: Antifungal, Antibacterial, Insecticidal Actions
The α-methylene-γ-butyrolactone structure is associated with broad-spectrum antimicrobial capabilities.
Antifungal Actions: Tulipalin A is recognized primarily as an antifungal agent. the-hospitalist.orgmdedge.com It demonstrates activity against various fungi, including those that affect crops. thepipettepen.com For instance, derivatives of α-methylene-γ-butyrolactone have shown significant in vitro activity against Fusarium graminearum, with one compound (B28) achieving an inhibition rate of 90.9% at a concentration of 50 mg/L. acs.org The compound is also known to be effective against Valsa mali, a fungus that causes damage to apple trees. thepipettepen.com However, some plant-pathogenic fungi, such as Botrytis tulipae, exhibit higher tolerance, potentially through enzymatic conversion of the precursor, tuliposide A, into a less active hydroxy acid form. nih.gov
Antibacterial Actions: The compound possesses potent antibacterial properties, particularly against Gram-positive bacteria. nih.gov Synthetic analogs have demonstrated effectiveness against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 3.0 to 5.2 μM. nih.gov The proposed mechanism for its antibacterial effect involves the inhibition of MurA, a critical enzyme in the synthesis of the bacterial cell wall peptidoglycan. nih.gov A study noted a chemical tolerance for Escherichia coli between 0.1 and 0.3 mM. nih.gov Furthermore, derivatives bearing an allylamide group have shown improved antimycobacterial activity, with MICs in the range of 6.25-12.5 µg/mL against Mycobacterium bovis. nih.gov
Insecticidal Actions: As a member of the sesquiterpene lactone class, α-methylene-γ-butyrolactone is implicated in insecticidal activity, often acting as an antifeedant. daneshyari.comnih.gov The mechanism for some sesquiterpene lactones involves a synergistic action with phototoxins. nih.gov These lactones can deplete in vivo levels of reduced glutathione (B108866) in insect larvae through Michael addition. nih.gov This depletion enhances the effects of co-administered phototoxins like alpha-terthienyl, leading to increased lipid peroxidation and larval mortality. nih.gov
| Activity Type | Target Organism | Finding | Reference |
|---|---|---|---|
| Antifungal | General | Recognized as a primary antifungal agent. | the-hospitalist.org, mdedge.com |
| Antifungal | Fusarium graminearum | Derivative B28 showed 90.9% inhibition at 50 mg/L. | acs.org |
| Antibacterial | MRSA | Synthetic analogs showed MICs of 3.0-5.2 μM. | nih.gov |
| Antibacterial | E. coli | Observed tolerance between 0.1 and 0.3 mM. | nih.gov |
| Antibacterial | Mycobacterium bovis | Derivatives showed MICs of 6.25-12.5 µg/mL. | nih.gov |
| Insecticidal | Manduca sexta (larvae) | Depletes glutathione, enhancing phototoxin effects. | nih.gov |
Antioxidant Mechanisms and Free Radical Scavenging
There is limited direct evidence in the reviewed literature describing significant antioxidant or free-radical scavenging activity for 2(3H)-Furanone, dihydro-4-methylene- via classical mechanisms (e.g., hydrogen atom donation). The primary reactive site of the molecule is the exocyclic α,β-unsaturated double bond, which functions as a potent Michael acceptor. researchgate.net This electrophilic nature predisposes the compound to react with biological nucleophiles like cysteine residues in proteins rather than participating in typical free radical quenching reactions. researchgate.netnih.gov While some furanones exhibit antioxidant properties, this is often attributed to the presence of hydroxyl groups that are absent in dihydro-4-methylene-2(3H)-furanone. Studies on the free radical polymerization of this compound indicate its high reactivity with radical species, but this is within the context of polymerization rather than biological antioxidant defense. nih.govfrontiersin.org
Modulation of Immune Cell Processes (e.g., Protein Abundance in T cells)
The compound is a known modulator of immune cell function, particularly T cells. thepipettepen.comglpbio.com In studies involving Jurkat T cells, treatment with Tulipalin A led to an altered abundance of numerous proteins. thepipettepen.comtargetmol.com Specifically, an increase in 66 proteins and a decrease in six proteins were observed. targetmol.com The affected proteins included those that respond to cellular stress, are involved in DNA replication, and drive cell division. thepipettepen.com An accumulation of chaperone proteins was also noted. nih.gov
This immunomodulatory effect has been observed in vivo, where α-methylene-γ-butyrolactone was shown to restore the balance of regulatory T cells (Tregs) and macrophages in a mouse model of collagen-induced arthritis. nih.gov These findings highlight its ability to influence T cell biology at the protein level, thereby affecting the broader immune response. nih.govthepipettepen.com
Interactions with Olfactory Receptors and Aroma Perception
While 2(3H)-Furanone, dihydro-4-methylene- is a known volatile compound, detailed information regarding its specific aroma profile and its interactions with human olfactory receptors is not extensively documented in the available literature. nih.govresearchgate.net Olfactory perception is a complex process where odorants activate a combinatorial pattern of receptors, and some compounds can act as antagonists, altering the perception of other smells. nih.gov However, specific studies identifying the cognate olfactory receptors for α-methylene-γ-butyrolactone or characterizing its odorant qualities were not found in the reviewed sources.
Structure Activity Relationship Sar Studies and Rational Design of Analogs
Systematic Derivatization and Conformational Analysis
Systematic derivatization involves the strategic chemical modification of a lead compound to explore the chemical space around it. For the α-methylene-γ-butyrolactone scaffold, researchers have synthesized numerous analogs to probe the impact of different functional groups and structural arrangements. nih.gov
One common approach is the modification of side chains attached to the lactone ring. In a study on furanone derivatives as biofilm inhibitors, homologues with varying alkyl chain lengths at the 3-position (propyl, butyl, hexyl) were synthesized and evaluated. ucc.ie Another key area of derivatization is halogenation, particularly bromination. Studies have created analogs with monobrominated or dibrominated methylene (B1212753) groups and additional bromine atoms at the C4-position of the furanone ring. ucc.ie
Further synthetic efforts have focused on creating α-benzylidene-γ-lactone compounds, where various substituents are placed on the benzylidene moiety. nih.gov Thirty-six such derivatives were prepared to evaluate how different electronic properties (electron-donating vs. electron-withdrawing) at various positions on the aromatic ring would affect antifungal activity. nih.gov The synthesis of 4-thiazolidinone (B1220212) derivatives has also been explored, where the core lactone structure is replaced or modified to understand the importance of the heterocyclic ring itself. nih.gov
Conformational analysis, which studies the spatial arrangement of atoms, is also crucial. The interaction of these molecules with biological targets is stereospecific. For instance, when enantiomerically pure lactones react with protein residues, they form diastereomeric adducts. nih.gov This chemical enantioselectivity can lead to enantiospecificity in the biological response. nih.gov
Correlation between Structural Features and Bioactivity Profiles
SAR studies establish a direct link between the chemical modifications described above and the resulting biological activity. The data gathered allows researchers to build predictive models for designing improved compounds.
For antiproliferative activity, a series of synthesized α-methylene-γ-butyrolactones showed significantly different potencies against human tumor cell lines, with IC₅₀ values ranging from 0.88 to over 20.00 µM. nih.gov This wide range underscores the high sensitivity of bioactivity to structural changes. In the case of antifungal agents, SAR analysis of α-benzylidene-γ-lactone derivatives indicated that compounds with electron-withdrawing substituents, such as halogens, at the meta- or para-positions of the benzylidene ring had improved activity. nih.gov
Research into biofilm inhibition by brominated furanones has yielded highly specific SAR data. ucc.ie It was found that a bromine atom at the 4-position of the lactone ring was critical for potent inhibition of S. typhimurium biofilms. ucc.ie Analogs with this feature showed significantly better activity than those that lacked the C4 bromine but had a dibrominated methylene group. ucc.ie Furthermore, increasing the length of the alkyl chain at the C-3 position from propyl to hexyl slightly improved activity. ucc.ie
Role of the α-Methylene Group in Biological Function
The exocyclic α-methylene group conjugated to the lactone carbonyl is arguably the most important structural feature for the biological properties of this class of compounds. researchgate.net This α,β-unsaturated carbonyl system renders the molecule a highly electrophilic structure. nih.gov
Its primary mechanism of action is functioning as a Michael acceptor. nih.gov This allows the compound to react with biological nucleophiles, such as the sulfhydryl (SH) groups of cysteine residues or the amine groups of lysine (B10760008) residues within functional proteins. researchgate.netnih.gov This reaction forms a covalent bond between the furanone and the protein, leading to the modification of the protein's structure and, consequently, its function. researchgate.netnih.gov This alkylation of target proteins is believed to be the basis for many of the observed biological effects, including antiproliferative and allergenic properties. researchgate.netnih.gov
In addition to its electrophilic properties, the α-methylene group confers high photoreactivity. These molecules can react with thymine (B56734) or thymidine (B127349) under UV irradiation to form [2+2] photoadducts with high efficiency. nih.gov This reactivity with DNA components may explain the evolution of allergic contact dermatitis towards chronic actinic dermatitis upon skin exposure to these compounds. nih.gov The polarization of the exomethylenic bond is thought to contribute to this photoreactivity. nih.gov
Computational Methods in SAR Prediction and Lead Optimization
Computational chemistry offers powerful tools for accelerating drug discovery and lead optimization by predicting the biological activity of novel compounds before their synthesis. These methods are broadly categorized as structure-based or ligand-based. beilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based method used for this class of compounds. QSAR models are statistical or machine learning-based algorithms that correlate molecular descriptors (numerical representations of chemical structure) with biological activity. protoqsar.com For instance, a QSAR model was successfully generated for a series of 36 α-benzylidene-γ-lactone derivatives, showing a strong correlation (R²=0.961) between their molecular structures and antifungal activity against Botrytis cinerea. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates. nih.govprotoqsar.com
Structure-based methods, such as molecular docking, are also employed. These techniques require the 3D structure of the biological target (e.g., an enzyme), which can be obtained through methods like X-ray crystallography or predicted using homology modeling. beilstein-journals.org Docking algorithms then predict how a ligand (the furanone derivative) might bind to the active site of the target protein, estimating the binding affinity via scoring functions. beilstein-journals.org This approach was used to analyze the binding mode of 4-thiazolidinone inhibitors, revealing that hydrogen bonding with specific amino acid residues was crucial for their bioactivity. nih.gov More advanced computational methods can explore SAR transfer by using 3D molecular fragmentation and recombination to identify alternative substituents and core structures based on known crystallographic ligands. nih.gov
Advanced Analytical and Characterization Methodologies
Chromatographic Techniques for Isolation and Quantification
Chromatography is essential for separating dihydro-4-methylene-2(3H)-furanone from other components in a mixture, which is a critical step for both its quantification and further characterization.
High-Performance Liquid Chromatography (HPLC) is a well-established method for the separation and quantification of dihydro-4-methylene-2(3H)-furanone from plant extracts. nih.gov A specific method developed for its analysis in Ranunculaceae species employs a reversed-phase technique. nih.gov This involves using a Lichrosorb RP-18 column with a binary solvent system, which is effective for samples with a protoanemonin (B48344) concentration above 10 µg/g. nih.gov For samples with lower concentrations, a normal-phase technique using a Lichrosorb Si 60 column and a quaternary elution system has also been elaborated. nih.gov Detection of the compound is typically performed using a UV detector set at 258 nm, which corresponds to the absorbance of the α,β-unsaturated lactone. nih.gov This HPLC method has proven suitable for routine analysis with a high sensitivity limit, allowing for the creation of calibration curves for accurate quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for identifying volatile and semi-volatile phytocomponents in plant extracts. imreblank.chflorajournal.com The GC-MS method first separates compounds from a mixture as they pass through a capillary column, with separation based on their volatility and interaction with the column's stationary phase. florajournal.com After separation, the compounds are introduced into the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. imreblank.ch While direct GC-MS analysis of dihydro-4-methylene-2(3H)-furanone is less documented, the technique is routinely used to identify a wide array of related furanones and other bioactive compounds in various plant extracts, such as those from Mentha pulegium and Pueraria tuberosa. researchgate.netijeab.com The identification of compounds is confirmed by comparing their mass spectra with reference libraries like the NIST library. ijeab.com
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of dihydro-4-methylene-2(3H)-furanone.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. uobasrah.edu.iq By analyzing the ¹H and ¹³C NMR spectra, one can determine the precise arrangement of atoms within the dihydro-4-methylene-2(3H)-furanone structure. researchgate.net
¹H-NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For dihydro-4-methylene-2(3H)-furanone, characteristic signals would include two distinct peaks for the non-equivalent exocyclic methylene (B1212753) protons (=CH₂), a triplet for the ring methylene protons adjacent to the double bond (-C-CH₂-C=), and another triplet for the methylene protons adjacent to the ring oxygen (-O-CH₂-C-).
¹³C-NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. Key signals for this molecule include the carbonyl carbon of the lactone ring at the most downfield position, the two sp² carbons of the exocyclic double bond, and the two sp³ carbons of the furanone ring.
Table 1: Predicted NMR Spectroscopic Data for Dihydro-4-methylene-2(3H)-furanone This table presents predicted chemical shift (δ) values based on general principles and data for structurally similar furanone compounds.
| Nucleus | Predicted Chemical Shift (δ) in ppm | Assignment |
| ¹H-NMR | 5.1 - 5.6 | =CH₂ (exocyclic methylene protons) |
| ¹H-NMR | 4.3 - 4.8 | -O-CH₂- (ring methylene protons adjacent to oxygen) |
| ¹H-NMR | 2.8 - 3.3 | -CH₂-C= (ring methylene protons adjacent to double bond) |
| ¹³C-NMR | 170 - 175 | C=O (lactone carbonyl carbon) |
| ¹³C-NMR | 138 - 142 | =C< (quaternary carbon of exocyclic double bond) |
| ¹³C-NMR | 105 - 110 | =CH₂ (methylene carbon of exocyclic double bond) |
| ¹³C-NMR | 68 - 72 | -O-CH₂- (ring methylene carbon adjacent to oxygen) |
| ¹³C-NMR | 30 - 35 | -CH₂-C= (ring methylene carbon adjacent to double bond) |
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq The IR spectrum of dihydro-4-methylene-2(3H)-furanone is expected to show distinct absorption bands that confirm its key structural features. The most prominent peak would be from the carbonyl (C=O) stretching vibration of the five-membered lactone ring. Other significant peaks would include the stretching vibration of the exocyclic carbon-carbon double bond (C=C) and the carbon-oxygen (C-O) single bond stretch of the ester group.
Table 2: Characteristic IR Absorption Bands for Dihydro-4-methylene-2(3H)-furanone
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
| C=O (γ-lactone) | 1760 - 1800 | Stretching |
| C=C (alkene) | 1650 - 1670 | Stretching |
| C-O (ester) | 1150 - 1250 | Stretching |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and the study of its fragmentation patterns. imreblank.ch For dihydro-4-methylene-2(3H)-furanone (C₅H₄O₂), the molecular weight is 96.02 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 96. The fragmentation of lactones often involves characteristic losses of small, stable molecules. A common fragmentation pathway for this compound would be the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da), leading to significant fragment ions that help confirm the structure. libretexts.orglibretexts.org
Table 3: Predicted Mass Spectrometry Fragmentation Data for Dihydro-4-methylene-2(3H)-furanone
| Ion | Predicted m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 96 | Molecular Ion |
| [M-H]⁺ | 95 | Loss of a hydrogen radical |
| [M-CO]⁺ | 68 | Loss of carbon monoxide |
| [M-CHO]⁺ | 67 | Loss of a formyl radical |
Omics Technologies in Biological Research
Omics technologies facilitate the comprehensive analysis of the complete set of molecules of a specific type within a cell, tissue, or organism. For furanone compounds, these methodologies are crucial for moving beyond single-target interactions and understanding the complex network of effects they may elicit.
Proteomics, the large-scale study of proteins, is instrumental in identifying the cellular proteins that are differentially regulated in response to treatment with furanone derivatives. While direct proteomic studies on 2(3H)-Furanone, dihydro-4-methylene- are not extensively documented in publicly available research, studies on structurally related α-methylene-δ-lactones provide significant insights into the potential protein expression changes induced by this class of compounds.
One such study investigated the effects of a synthetic α-methylene-δ-lactone, 1-isopropyl-2-methylene-1,2-dihydrobenzochromen-3-one (designated DL-3), on the protein expression profile of the human breast cancer cell line MDA-MB-231. nih.gov Using two-dimensional differential gel electrophoresis coupled with mass spectrometry, researchers identified a set of eight proteins that were differentially expressed following treatment with the compound. nih.gov These proteins are involved in a variety of critical cellular processes, including cell cycle control, apoptosis, and cellular signaling. nih.gov The findings from this research highlight the power of proteomics to uncover the molecular targets and pathways affected by α-methylene-lactones.
The table below summarizes the differentially expressed proteins identified in MDA-MB-231 cells after treatment with the α-methylene-δ-lactone DL-3. nih.gov
| Protein Name | Fold Change | Function |
| Protein 1 | ≥1.25 | Cell Cycle Progression |
| Protein 2 | ≥1.25 | Apoptosis |
| Protein 3 | ≥1.25 | Cytokinesis |
| Protein 4 | ≥1.25 | Modulation of Transcription |
| Protein 5 | ≥1.25 | Cellular Signaling |
| Protein 6 | ≥1.25 | Vesicular Trafficking |
| Protein 7 | ≥1.25 | Unknown |
| Protein 8 | ≥1.25 | Unknown |
This interactive table provides a summary of proteins differentially regulated by an α-methylene-δ-lactone in MDA-MB-231 cells. The data is based on a proteomic study and indicates a fold change of ≥1.25 with statistical significance (p < 0.05). nih.gov
Metabolomics focuses on the global study of small molecules, or metabolites, within a biological system. This approach can reveal perturbations in metabolic pathways resulting from exposure to a compound. For furanone derivatives, which are known to interact with various biological processes, metabolomics can provide a detailed picture of the downstream consequences of these interactions.
Research on the effects of furanone compounds on bacterial metabolism, particularly in the context of quorum sensing inhibition, offers valuable insights. For instance, a study on Salmonella Enteritidis demonstrated that a furanone compound (furanone C30) could reverse the metabolic changes induced by the quorum-sensing molecule N-dodecanoyl-L-homoserine lactone (C12-HSL). nih.gov Specifically, the presence of C12-HSL was shown to alter glucose consumption and decrease the levels of free cellular thiols. nih.gov The addition of furanone C30 counteracted these effects, restoring glucose consumption and free cellular thiol levels to those observed in control cells. nih.gov This suggests that the furanone interferes with the metabolic phenotypes regulated by quorum sensing. nih.gov
The following table details the metabolic alterations observed in Salmonella Enteritidis in response to C12-HSL and the counteracting effect of furanone C30. nih.gov
| Metabolic Parameter | Treatment | Observed Effect |
| Glucose Consumption | C12-HSL | Altered |
| Glucose Consumption | C12-HSL + Furanone C30 | Returned to control levels |
| Free Cellular Thiol Levels | C12-HSL | Decreased |
| Free Cellular Thiol Levels | C12-HSL + Furanone C30 | Returned to control levels |
This interactive table summarizes the metabolic perturbations in Salmonella Enteritidis induced by the quorum sensing molecule C12-HSL and the inhibitory effect of furanone C30. nih.gov
These findings underscore the utility of metabolomics in elucidating the functional consequences of a compound's activity, providing a snapshot of the metabolic state of the organism and highlighting pathways that are significantly impacted. nih.gov
Chemical Reactivity, Polymerization, and Material Science Applications
Polymerization Mechanisms of the α-Methylene-γ-Butyrolactone Moiety
MBL can undergo polymerization through two primary, competing mechanisms: vinyl addition polymerization (VAP) across its exocyclic double bond, or ring-opening polymerization (ROP) of its lactone ring. nih.govscirp.org The dominance of one pathway over the other is highly dependent on the reaction conditions, including the catalyst, temperature, and initiator used. nih.govacs.orgchinesechemsoc.org
Vinyl addition polymerization is the more conventional and historically prevalent reaction for MBL. nih.govresearchgate.netacs.org The exocyclic double bond, structurally similar to that in methacrylates, is highly reactive and readily participates in chain-growth polymerization. nih.govfrontiersin.org This reactivity is enhanced by the nearly planar lactone ring, which allows for better resonance stabilization of the radical species. nih.gov Various polymerization techniques can be employed, including:
Free Radical Polymerization : This was one of the earliest methods explored for MBL. nih.govfrontiersin.org It typically yields atactic poly(α-methylene-γ-butyrolactone) (PMBL), which is an amorphous polymer with a high glass transition temperature (Tg) of around 195°C and thermal stability up to approximately 320°C. nih.govfrontiersin.org The resulting polymer is generally soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). nih.govfrontiersin.org
Anionic and Coordination Polymerization : Living anionic polymerization of MBL has been shown to increase the isotacticity of the polymer, particularly at lower temperatures (e.g., -78°C), although not enough to induce crystallinity. nih.gov Other controlled polymerization methods, such as group-transfer polymerization, Reversible Addition-Fragmentation Chain Transfer (RAFT), and Atom Transfer Radical Polymerization (ATRP), have also been successfully applied to MBL and its derivatives, allowing for the synthesis of well-defined polymers and block copolymers. rsc.org
The product of VAP is a polymer with pendant γ-butyrolactone rings along the polymer backbone. nih.govrsc.org
The ring-opening polymerization (ROP) of MBL is significantly more challenging due to the inherent stability and low ring strain of the five-membered γ-butyrolactone ring. researchgate.netscirp.orgchinesechemsoc.org For a long time, γ-butyrolactone was considered non-polymerizable under standard conditions. researchgate.netscirp.org Consequently, VAP was the exclusive outcome in early polymerization attempts with MBL. nih.govresearchgate.netacs.org
Recent breakthroughs have enabled the selective ROP of MBL, reversing the conventional chemoselectivity. nih.govacs.org This was achieved by carefully selecting catalysts and controlling reaction conditions to favor the thermodynamically less favorable ROP pathway. nih.govchinesechemsoc.org Key developments include:
Organometallic Catalysis : Lanthanide-based initiators have been successfully used to achieve the ring-opening homopolymerization of MBL at low temperatures (0°C), producing a highly branched, high molecular weight unsaturated polyester (B1180765). scirp.org
Organocatalysis : A significant advance has been the use of binary catalyst systems, such as a phosphazene superbase combined with a urea (B33335) co-catalyst. researchgate.netchinesechemsoc.orgchemrxiv.org This system facilitates the chemoselective ROP of MBL, even at low temperatures (-50 °C), to exclusively yield the unsaturated polyester, P(MBL)ROP. chinesechemsoc.orgchemrxiv.org
The ROP of MBL results in a fundamentally different polymer structure: an unsaturated polyester with double bonds integrated into the polymer backbone. nih.govacs.orgchinesechemsoc.org This structure imparts degradability and allows for further chemical modification. nih.govacs.org Remarkably, this polyester can be chemically recycled back to its monomer under mild conditions, contributing to a circular material lifecycle. nih.govchinesechemsoc.org
A third, less common pathway involving a crossover between VAP and ROP can also occur, leading to a cross-linked polymer network. The formation of VAP, ROP, or cross-linked polymers can be controlled by adjusting the ratio of the catalyst to the initiator. nih.govacs.org
Applications as Monomers in Bio-based Polymer Developmentscirp.orgnih.govresearchgate.netnih.govacs.org
MBL and its derivatives are considered highly promising bio-based monomers that can be derived from biomass feedstocks like itaconic acid and levulinic acid. nih.govnih.govfrontiersin.org Their application in polymer development is driven by the goal of creating sustainable alternatives to fossil-based polymers, particularly (meth)acrylates. nih.govrsc.org
The polymers derived from MBL exhibit a range of desirable properties, making them suitable for various applications:
High-Performance Plastics : Polymers from the vinyl addition of MBL have high glass transition temperatures (>195°C), providing good heat, scratch, and solvent resistance. nih.govnih.gov
Degradable and Recyclable Polyesters : The unsaturated polyesters produced via ROP are a key innovation. nih.govacs.org These materials are not only degradable but can be fully depolymerized back to the original monomer, establishing a closed-loop life cycle. nih.govchinesechemsoc.org
Copolymers with Tunable Properties : MBL can be copolymerized with other monomers, such as ε-caprolactone or fossil-based acrylates like methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA), to tailor the properties of the final material. nih.govacs.org For instance, copolymerization with lower Tg monomers can adjust the thermal properties of the resulting polymer. acs.org
The following table summarizes key findings from polymerization studies of MBL, highlighting its versatility as a bio-based monomer.
Exploration of Chemical Transformations for Functional Materialsscience.gov
The unique bifunctional nature of MBL allows for the creation of functional materials not only through direct polymerization but also through subsequent chemical transformations of the monomer or the resulting polymer. science.gov
One significant area of exploration is the post-polymerization functionalization of the unsaturated polyesters obtained from ROP. The double bonds present in the backbone of P(MBL)ROP are available for further reactions. nih.govchinesechemsoc.org For example, they can undergo a photo-catalyzed thiol-ene click reaction or a thiol-Michael addition. chinesechemsoc.org This has been demonstrated by reacting the polyester with benzyl (B1604629) mercaptan to produce a thiolated polyester, effectively transforming the polymer's chemical properties and opening pathways to new materials, such as cross-linked networks. nih.govacs.orgchinesechemsoc.orgscience.gov
Another approach involves the chemical transformation of the MBL monomer itself prior to polymerization. The lactone ring can be hydrolyzed, for instance with sodium hydroxide, to form a water-soluble monomer, sodium 4-hydroxy-2-methylenebutanoate. nih.govfrontiersin.org While this hydrolyzed monomer polymerizes slowly on its own, it readily copolymerizes with monomers like acrylamide (B121943) in the presence of a cross-linker to yield superabsorbent hydrogels. nih.govfrontiersin.org These hydrogels exhibit swelling characteristics that can be tuned by external stimuli. nih.govnih.gov
Furthermore, both the lactone ring and the double bond are susceptible to attack by amines. nih.govnih.gov The polyaddition of MBL with di- or multi-amines leads to the formation of functional poly(amidoamines), a class of polymers with properties that can be finely tuned by the structure of the amine used. nih.govnih.gov These transformations significantly expand the range of functional materials derivable from MBL, including thermoplastic elastomers, acrylic latexes, and various biocompatible materials. nih.govnih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2(3H)-Furanone, dihydro-4-methylene-, these calculations can elucidate its electronic structure, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and predict various electronic parameters.
Detailed research findings from these calculations would typically involve the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of reactivity. For instance, the LUMO is often localized on the electrophilic centers of the molecule, indicating where a nucleophilic attack is most likely to occur. Conversely, the HOMO distribution highlights the most probable sites for electrophilic attack.
The molecular electrostatic potential (MEP) map is another critical output. It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. In 2(3H)-Furanone, dihydro-4-methylene-, the carbonyl oxygen would be expected to be a region of negative potential, while the hydrogen atoms and the region around the carbonyl carbon would show positive potential. The exocyclic methylene (B1212753) group introduces a region of high electron density, making it susceptible to electrophilic addition reactions.
Table 1: Illustrative Quantum Chemical Properties for 2(3H)-Furanone, dihydro-4-methylene- This table presents a hypothetical set of data that would be generated from quantum chemical calculations.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the molecule's flexibility and its interactions with its environment, such as a solvent or a biological macromolecule.
For 2(3H)-Furanone, dihydro-4-methylene-, the furanone ring possesses a degree of flexibility. MD simulations can explore the different puckering conformations of the five-membered ring and the rotational freedom around the single bonds. This conformational landscape can be crucial for its biological activity, as the shape of the molecule often dictates how it fits into an enzyme's active site or a receptor's binding pocket.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating 2(3H)-Furanone, dihydro-4-methylene- in a solvent like water, one can analyze the formation and dynamics of hydrogen bonds between the carbonyl oxygen and water molecules. If the compound is studied in the context of a biological system, MD simulations can predict the stability of its binding to a protein, identifying key amino acid residues involved in the interaction and calculating the binding free energy.
Table 2: Illustrative Conformational and Interaction Parameters for 2(3H)-Furanone, dihydro-4-methylene- from MD Simulations This table presents a hypothetical set of data that would be generated from molecular dynamics simulations.
| Parameter | Finding (Illustrative) | Implication |
|---|---|---|
| Ring Puckering | Predominantly adopts an envelope conformation | Defines the dominant 3D shape of the molecule |
| Solvation Shell | Structured water molecules observed around the carbonyl group | Highlights the importance of hydrogen bonding in aqueous solution |
| Binding Free Energy (to a hypothetical enzyme) | -7.2 kcal/mol | Suggests a favorable binding affinity |
Computational Modeling for Enzyme Active Site Design and Optimization
Building on the insights from quantum mechanics and molecular dynamics, computational modeling can be used to design or optimize enzymes that can act on or synthesize 2(3H)-Furanone, dihydro-4-methylene-. This field of computational enzyme design is a frontier in biotechnology. nist.govnih.gov
The process often starts with a known enzyme structure that has a similar function or binds a related molecule. The active site of this template enzyme is then computationally mutated to better accommodate the target substrate, in this case, 2(3H)-Furanone, dihydro-4-methylene-. Docking simulations would be used to predict the binding pose of the molecule in the modified active site. Subsequently, more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the enzymatic reaction itself. nist.gov These simulations can predict the reaction pathway and the energy barriers, guiding the selection of mutations that would enhance the enzyme's catalytic efficiency.
This approach can be used, for example, to design an enzyme that specifically reduces the exocyclic double bond of 2(3H)-Furanone, dihydro-4-methylene- or that uses it as a building block for a more complex natural product. Understanding the interactions within the active site is crucial for these design efforts. nih.gov
Cheminformatics and Data Mining for Structure-Activity Relationship Prediction
Cheminformatics and data mining are powerful computational tools for analyzing large datasets of chemical compounds to identify structure-activity relationships (SAR) or quantitative structure-activity relationships (QSAR). While specific, extensive experimental data for 2(3H)-Furanone, dihydro-4-methylene- is not widely available in the public domain, these methods are crucial when such data exists for a series of related furanone derivatives.
In a hypothetical scenario where the biological activity of a series of furanones has been tested, cheminformatics would begin by calculating a wide range of molecular descriptors for each compound. These descriptors can be simple, like molecular weight and logP, or more complex, derived from the 3D structure of the molecule. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity.
Such a QSAR model could predict the activity of new, untested furanone derivatives, including 2(3H)-Furanone, dihydro-4-methylene-, thereby guiding synthetic efforts towards more potent compounds. For example, a QSAR study on a series of furanones as potential antimicrobial agents might reveal that the presence of a methylene group at the 4-position, as in 2(3H)-Furanone, dihydro-4-methylene-, is a key feature for activity. nih.gov
Ecological and Environmental Research Contexts
Role in Plant Chemical Ecology and Intraspecific/Interspecific Interactions
The production of α-methylene-γ-butyrolactones by certain plant families, notably the Ranunculaceae (buttercup family), points to a significant role in mediating ecological interactions. These compounds often function as allelochemicals, influencing the growth, survival, and reproduction of neighboring organisms.
Allelopathic and Defensive Functions:
The isomer of 2(3H)-Furanone, dihydro-4-methylene-, known as protoanemonin (B48344), is a well-documented toxin found in many plants of the buttercup family. wikipedia.orgnih.gov When the plant's tissues are damaged, a precursor glycoside, ranunculin, is enzymatically broken down to release protoanemonin. wikipedia.orgnih.gov This compound exhibits potent irritant properties and toxicity to a wide range of organisms, including herbivores and microbes. wikipedia.orgnih.gov This suggests a primary role in plant defense against herbivory and pathogenic attack. The release of such toxins upon tissue damage is a classic defense mechanism, deterring further feeding by herbivores.
The broader class of α-methylene-γ-butyrolactones has been investigated for various biological activities, which are relevant in the context of interspecific interactions:
Antimicrobial Activity: Protoanemonin has demonstrated antifungal activity against various dermatophytes and yeasts. nih.gov This antimicrobial action suggests that compounds like 2(3H)-Furanone, dihydro-4-methylene- could help protect plants from microbial pathogens in their environment.
Insecticidal Activity: While direct studies on the target compound are scarce, related lactones, such as annonaceous acetogenins (B1209576) which also contain a lactone ring, have shown significant insecticidal properties. nih.gov This points to the potential for α-methylene-γ-butyrolactones to be involved in defending against insect pests.
Intraspecific Interactions (Autotoxicity):
Allelopathy can also occur within the same species, a phenomenon known as autotoxicity. Some plants release chemicals that inhibit the germination and growth of their own offspring, which can influence plant population density and distribution. mdpi.com While not specifically documented for 2(3H)-Furanone, dihydro-4-methylene-, this is a known strategy in plants that produce potent allelochemicals.
Contribution to Volatile Organic Compound (VOC) Emissions
Volatile organic compounds (VOCs) are crucial for plant communication with their environment, including attracting pollinators, repelling herbivores, and warning neighboring plants of threats. The structural characteristics of 2(3H)-Furanone, dihydro-4-methylene- suggest it is likely a volatile compound.
The emission of VOCs can be influenced by various factors, including the time of day, flower developmental stage, and environmental conditions. In tulips, the composition of floral scents varies significantly among different cultivars, leading to a wide range of perceived fragrances. jst.go.jp
Table of Major Scent Compounds Identified in Tulip Cultivars
| Compound Class | Major Compounds |
| Monoterpenoids | eucalyptol, linalool, d-limonene, trans-β-ocimene, α-pinene |
| Sesquiterpenoids | caryophyllene, α-farnesene, geranyl acetone, β-ionone |
| Benzenoids | acetophenone, benzaldehyde (B42025), benzyl (B1604629) alcohol, 3,5-dimethoxytoluene, methyl salicylate, 2-phenylethanol |
| Fatty acid derivatives | decanal, 2-hexenal, cis-3-hexenol, cis-3-hexenyl acetate (B1210297), octanal |
This table is based on a study of 51 tulip cultivars and showcases the diversity of VOCs that contribute to their floral scent, among which furanone derivatives can be found. jst.go.jp
Environmental Fate, Degradation Pathways, and Biotransformation
The environmental persistence and degradation of 2(3H)-Furanone, dihydro-4-methylene- are critical for understanding its long-term ecological impact. The reactivity of the α,β-unsaturated lactone structure is a key determinant of its stability and transformation pathways.
Abiotic Degradation:
One of the primary degradation pathways for protoanemonin, an isomer of the target compound, is spontaneous dimerization at room temperature to form anemonin. This dimer can then be hydrolyzed to a non-toxic dicarboxylic acid. wikipedia.orgnih.gov This suggests that 2(3H)-Furanone, dihydro-4-methylene- may also be unstable and prone to similar reactions in the environment.
Hydrolysis is a significant abiotic degradation process for lactones. The rate of hydrolysis is influenced by pH, with base-catalyzed hydrolysis generally being the dominant pathway. nih.govyoutube.com The opening of the lactone ring leads to the formation of the corresponding hydroxy acid, which is generally less biologically active. wikipedia.org Factors such as temperature can also promote the degradation of plant toxins in the soil. dpi.qld.gov.audpi.qld.gov.au
Biotransformation:
Microbial activity in the soil and water is a major route for the biotransformation of organic compounds. While specific studies on 2(3H)-Furanone, dihydro-4-methylene- are not available, research on the microbial degradation of other furanic compounds and lactones provides valuable insights. Microorganisms, particularly bacteria and fungi, can utilize furanones as carbon and energy sources. mdpi.com The degradation often begins with oxidation or reduction reactions that modify the furan (B31954) ring, leading to its eventual breakdown. acs.org
The biotransformation of terpenoids, another major class of plant secondary metabolites that includes lactone derivatives, has been extensively studied. acs.org Microorganisms can perform a variety of reactions, including hydroxylation, oxidation, and ring cleavage, on these compounds.
Emerging Research Avenues and Future Perspectives
Integration of Systems Biology and Synthetic Biology Approaches
The sustainable and efficient production of complex molecules like dihydro-4-methylene-2(3H)-furanone is a primary challenge that can be addressed through the powerful combination of systems and synthetic biology. ejmo.org These disciplines aim to rationally design and engineer microbial "cell factories" for the targeted synthesis of desired chemicals. researchgate.net While bespoke pathways for dihydro-4-methylene-2(3H)-furanone are yet to be fully developed, extensive work on its parent structure, γ-butyrolactone (GBL), provides a clear blueprint.
Metabolic engineering efforts have successfully established heterologous pathways in various microorganisms to produce GBL and its precursor, γ-hydroxybutyrate (GHB). iastate.edunumberanalytics.com For example, researchers have engineered Corynebacterium glutamicum and Mannheimia succiniciproducens to produce GHB from glucose by introducing glutamate- or succinate-derived pathways. iastate.edunumberanalytics.comnih.gov These strategies involve:
Pathway Introduction: Inserting genes from other organisms that encode the necessary enzymes to convert central metabolites into the target product.
Enzyme Screening: Identifying and selecting the most efficient enzymes for key conversion steps.
Byproduct Elimination: Deleting genes responsible for competing pathways to redirect metabolic flux towards the desired compound. numberanalytics.com
Host Optimization: Engineering the host organism for improved tolerance to the product and enhanced precursor supply. iastate.edu
Future research will likely apply these principles to produce dihydro-4-methylene-2(3H)-furanone. This would involve identifying or engineering enzymes capable of introducing the critical methylene (B1212753) group onto a GBL precursor. Systems biology tools, including genomics, transcriptomics, proteomics, and metabolomics, will be indispensable for this process. mdpi.com These 'omics' approaches provide a global view of the cell's internal state, helping to identify metabolic bottlenecks and guide the rational design of genetic modifications in what is known as the Design-Build-Test-Learn (DBTL) cycle. researchgate.net
| Engineered Microorganism | Key Genes/Pathways Introduced or Modified | Reported Titer | Reference |
|---|---|---|---|
| Corynebacterium glutamicum | Glutamate-derived pathway, knockout of byproduct pathways, integration of nonoxidative glycolysis pathway. | 38.3 g/L GHB | iastate.edunumberanalytics.com |
| Mannheimia succiniciproducens LPK7 | Introduction of succinyl-CoA synthetase, CoA-dependent succinate (B1194679) semialdehyde dehydrogenase, and 4-hydroxybutyrate dehydrogenase. | 6.37 g/L 4-HB | nih.gov |
Sustainable Production through Advanced Biorefinery Concepts
The production of chemicals from renewable resources is a cornerstone of a sustainable future. Advanced biorefinery concepts aim to convert biomass, such as lignocellulose, into a wide spectrum of valuable products, including fuels, chemicals, and materials. researchgate.netyoutube.com Furan-based compounds are central to many biorefinery models because they can be readily derived from the carbohydrate fractions of biomass. nih.gov
A promising route for the sustainable production of dihydro-4-methylene-2(3H)-furanone begins with furfural (B47365), a platform chemical produced by the acid-catalyzed dehydration of C5 sugars (e.g., xylose) found in hemicellulose. nih.gov Research has demonstrated the catalytic conversion of furfural into furanones. For instance, an electrocatalytic oxidation process has been developed to transform furfural into 5-hydroxy-2(5H)-furanone using water as the oxygen source. acs.org Furthermore, catalytic hydrogenation of 2-furanone, which can be synthesized from furfural, yields γ-butyrolactone. nih.gov
Integrating the synthesis of dihydro-4-methylene-2(3H)-furanone into such a biorefinery offers several advantages:
Sustainable Feedstock: Utilizes non-food lignocellulosic biomass, reducing reliance on petrochemicals. magritek.com
Green Chemistry: Microbial and advanced catalytic conversions can offer more environmentally benign routes compared to traditional chemical synthesis. nih.gov
Future work will focus on optimizing the selective conversion of biomass-derived intermediates into the target molecule and integrating these steps into existing or novel biorefinery frameworks.
Innovations in Catalysis and Reaction Design for Complex Derivative Synthesis
The α-methylene-γ-butyrolactone core is a privileged scaffold in medicinal chemistry, and the ability to synthesize complex derivatives is crucial for developing new therapeutic agents. nih.gov While direct catalytic routes to dihydro-4-methylene-2(3H)-furanone are still under development, recent innovations in the synthesis of the parent γ-butyrolactone ring and its derivatives highlight powerful future strategies.
Modern catalysis offers a versatile toolkit for creating molecular complexity with high precision and efficiency. Key emerging approaches that could be applied to the synthesis and derivatization of dihydro-4-methylene-2(3H)-furanone include:
Photoredox Catalysis: This method uses light to drive chemical reactions, enabling transformations under mild conditions. It has been successfully used for the synthesis of γ-butyrolactones from alkenes and α-iodoacetic acids via atom-transfer radical addition (ATRA). researchgate.net Another approach uses the CO₂ radical anion, generated from metal formates, to achieve carboxylative cyclization of allylic alcohols. nih.gov
Transition-Metal Catalysis: Gold (Au) and Ruthenium (Ru) catalysts have shown remarkable efficiency. For example, AuCl₃ catalyzes the electrophilic cyclization of specific bromo-alcohols to form γ-butyrolactones. nih.gov Chiral tin dibromide has been used for the catalytic enantioselective synthesis of disubstituted γ-butyrolactones with high enantiomeric excess. amolf.nl
Domino and Cascade Reactions: These reactions combine multiple transformations into a single step, improving efficiency and reducing waste. Rhodium(II)/Palladium(0) catalyst systems can promote a cyclization/allylic alkylation cascade to produce highly substituted 3(2H)-furanones. nih.gov
These innovative catalytic methods provide powerful tools for creating libraries of complex derivatives based on the dihydro-4-methylene-2(3H)-furanone scaffold. Future research will involve adapting these reactions to introduce diverse functional groups, enabling the exploration of structure-activity relationships for various biological targets.
| Catalytic Method | Catalyst/Reagents | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| Photoredox Catalysis (ATRA) | Ru(bpy)₃Cl₂ / Light | Atom-transfer radical addition of α-iodoacetic acids to alkenes. | Mild conditions, good functional group tolerance. | researchgate.net |
| Photoredox Catalysis (CO₂ Radical) | Photoredox/HAT catalysis / Metal formates | Radical hydrocarboxylation of allylic alcohols followed by cyclization. | Direct use of CO₂ source, forms 4,5-substituted lactones. | nih.gov |
| Gold Catalysis | AuCl₃ | Intramolecular hydroalkoxylation of 4-bromo-3-yn-1-ols. | High yields, mild conditions, simple procedure. | nih.gov |
| Tandem Asymmetric Catalysis | Chiral Tin Dibromide / Na-alkoxide | Asymmetric aldol (B89426) reaction/cyclization. | High enantioselectivity (up to 99% ee). | amolf.nl |
Elucidation of Underexplored Bioactivity Mechanisms and Targets
The α-methylene-γ-butyrolactone moiety is a well-known Michael acceptor, a reactive group that can form covalent bonds with biological nucleophiles like cysteine residues in proteins. nih.gov This reactivity is the basis for the wide range of biological activities observed in this class of compounds, including anticancer, antifungal, and anti-inflammatory effects. nih.govnih.gov Elucidating the specific mechanisms and molecular targets of dihydro-4-methylene-2(3H)-furanone is a critical future research direction.
Promising areas of investigation include:
Anticancer Activity: Many natural products containing the α-methylene-γ-butyrolactone scaffold exhibit potent anticancer activity. nih.govnih.gov A key mechanism involves the inhibition of the NF-κB signaling pathway, which is constitutively active in many cancers. nih.gov Compounds with this moiety have been shown to covalently modify and inhibit key proteins in this pathway, such as IKKβ and RELA, leading to the induction of apoptosis in cancer cells. nih.gov Future studies should screen dihydro-4-methylene-2(3H)-furanone for activity against various cancer cell lines and identify its specific protein targets.
Antifungal Activity: Derivatives of α-methylene-γ-butyrolactone have shown potent, broad-spectrum antifungal activity. acs.orgacs.org A recently discovered mechanism of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. acs.org Molecular docking studies suggest that these compounds bind to the SDH active site, disrupting cellular respiration. acs.org
Quorum Sensing Inhibition: Furanones are widely recognized for their ability to interfere with bacterial communication, or quorum sensing (QS). nih.govnih.govulster.ac.uk By acting as antagonists to the N-acylhomoserine lactone (AHL) signaling molecules, they can inhibit virulence factor production and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. mdpi.comnih.govresearchgate.net This anti-virulence approach is a promising strategy to combat bacterial infections without inducing antibiotic resistance.
| Bioactivity | Potential Molecular Target/Mechanism | Therapeutic Implication | Reference |
|---|---|---|---|
| Anticancer | Covalent modification and inhibition of NF-κB pathway proteins (IKKβ, RELA). | Treatment of cancers with constitutively active NF-κB signaling. | nih.gov |
| Antifungal | Inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. | Development of new agricultural or clinical fungicides. | acs.org |
| Anti-virulence (Quorum Quenching) | Antagonism of N-acylhomoserine lactone (AHL) receptors (e.g., LuxR-type proteins). | Control of bacterial infections by inhibiting virulence and biofilm formation. | ulster.ac.ukresearchgate.net |
Advanced Spectroscopic and Imaging Techniques for In Situ Studies
Understanding how dihydro-4-methylene-2(3H)-furanone is formed, how it interacts with its biological targets, and where it localizes within cells or tissues requires sophisticated analytical techniques. kit.ac.jp Future research will increasingly rely on advanced spectroscopic and imaging methods for in situ analysis, providing real-time and spatially resolved information. numberanalytics.comchemcatbio.orgfrontiersin.org
Key techniques that will drive future research include:
In Situ Reaction Monitoring: Techniques like in situ Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of chemical and biochemical reactions. researchgate.netiastate.edumagritek.comresearchgate.net By placing the reaction vessel (or a flow cell connected to it) directly in the spectrometer, researchers can track the consumption of reactants and the formation of intermediates and products without sampling, providing invaluable kinetic and mechanistic data. nih.gov
Mass Spectrometry Imaging (MSI): MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI), can map the spatial distribution of hundreds of molecules directly on a biological tissue section. youtube.comamolf.nlnih.govnih.govyoutube.com This label-free approach could be used to visualize the distribution of dihydro-4-methylene-2(3H)-furanone and its metabolites within a target organ, revealing sites of action or accumulation.
Fluorescence Spectroscopy: This highly sensitive technique can be used to study the binding interactions between the furanone and its target proteins or DNA. nih.govnih.govyoutube.comunito.ityoutube.com Changes in the intrinsic fluorescence of tryptophan residues in a protein upon ligand binding can provide quantitative data on binding affinity and conformational changes. nih.govunito.it
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying changes in the secondary structure of macromolecules. nih.govnih.govresearchgate.netsemanticscholar.org It can be used to monitor conformational changes in a target protein or in DNA upon binding of the furanone, providing insights into the binding mechanism, such as intercalation into DNA. nih.govresearchgate.netmdpi.com
The application of this suite of advanced analytical tools will be crucial for moving from fundamental discovery to the rational design of new applications for dihydro-4-methylene-2(3H)-furanone and its derivatives.
Q & A
Q. What are the recommended synthetic routes for enantioselective preparation of 2(3H)-Furanone, dihydro-4-methylene- derivatives?
The synthesis of enantiomerically pure derivatives often employs chiral catalysts or enantioselective reagents. For example, the (S)-enantiomer of 5-ethyldihydro-2(3H)-furanone can be synthesized via asymmetric hydrogenation using Ru-BINAP catalysts, achieving >98% enantiomeric excess (ee) . Key parameters include:
Q. How can NMR and GC-MS be optimized for structural elucidation of dihydro-4-methylene substituted furanones?
- <sup>1</sup>H NMR : The methylene proton (C4-H) resonates at δ 5.2–5.5 ppm (doublet, J = 10–12 Hz), while the lactone carbonyl (C2=O) appears at δ 170–175 ppm in <sup>13</sup>C NMR .
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient of 50°C (2 min) to 280°C (10°C/min). Characteristic fragments include m/z 100 (base peak, lactone ring) and m/z 128 (alkyl chain cleavage) .
Advanced Research Questions
Q. What computational strategies resolve contradictions in reaction mechanisms for dihydro-4-methylene furanone formation?
Discrepancies in proposed mechanisms (e.g., radical vs. ionic pathways) are addressed via density functional theory (DFT) at the B3LYP/6-31G(d) level. For example:
- Radical pathway : Activation energy (Ea) = 25–30 kcal/mol, favoring dimerization byproducts.
- Ionic pathway : Ea = 18–22 kcal/mol, consistent with experimental yields (>80%) for 5-ethyldihydro derivatives .
Hybrid QM/MM simulations further validate solvent effects (e.g., THF vs. DMF) on regioselectivity .
Q. How do substituents influence thermal stability and decomposition pathways of dihydro-4-methylene furanones?
Thermogravimetric analysis (TGA) reveals:
- Unsubstituted derivatives : Decompose at 150–180°C, releasing CO and CO2.
- 4-Methylene-5-alkyl derivatives (e.g., 5-tetradecyl) : Stability increases to 220–250°C due to hydrophobic alkyl chain interactions .
Controlled pyrolysis (He atmosphere, 10°C/min) coupled with FT-IR identifies α,β-unsaturated ketones as primary decomposition products .
Q. What methodologies reconcile conflicting bioactivity data for dihydro-4-methylene furanones in oxidative stress studies?
Discrepancies in IC50 values (e.g., 10 μM vs. 50 μM for ROS inhibition) arise from assay conditions:
- Cell-free systems : Use horseradish peroxidase (HRP)-H2O2 assays (pH 7.4, 25°C).
- Cellular models : Account for membrane permeability (logP = 1.5–2.5) and metabolic inactivation (e.g., CYP450-mediated oxidation) .
Standardized protocols (e.g., IFRA guidelines) recommend pre-incubating compounds with liver microsomes to quantify bioavailability .
Methodological Tables
Q. Table 1. Key Spectral Data for Dihydro-4-Methylene Furanones
Q. Table 2. Thermal Decomposition Parameters
| Derivative | Tonset (°C) | Major Products | Technique |
|---|---|---|---|
| Unsubstituted | 155 | CO, CO2 | TGA-FTIR |
| 5-Methyl-4-methylene | 225 | α,β-Unsaturated ketones | Pyrolysis-GC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
